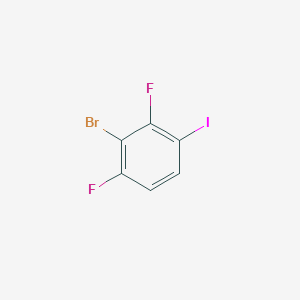

2-Bromo-1,3-difluoro-4-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex due to the reactivity of halogen substituents. For instance, the CuI-catalyzed domino process described in one study allows for the coupling of 1-bromo-2-iodobenzenes with beta-keto esters to form benzofurans, showcasing the reactivity of bromo-iodo benzene compounds in the presence of a copper catalyst . Another study discusses the synthesis of bromodifluoromethylated compounds, which are challenging to produce due to the instability of certain intermediates . These studies suggest that the synthesis of 2-Bromo-1,3-difluoro-4-iodobenzene would likely involve careful control of reaction conditions to prevent decomposition and achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the presence of halogen atoms, which can engage in halogen bonding due to the σ-hole phenomenon . The proximity of halogen substituents can lead to minor distortions in bond angles but generally does not significantly distort the planarity of the benzene ring . This information implies that 2-Bromo-1,3-difluoro-4-iodobenzene would likely maintain a planar structure with potential for halogen bonding interactions.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, often facilitated by their halogen substituents. For example, the presence of bromine and iodine can lead to interesting halogen-π interactions and influence the reactivity of the compound . The studies also indicate that halogen substituents can act as both donors and acceptors in non-covalent interactions, which could be relevant for the reactivity of 2-Bromo-1,3-difluoro-4-iodobenzene in forming polymeric chains or in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are closely related to their molecular structure. The presence of multiple halogens can affect the melting and boiling points, as well as the density and solubility of the compound . The electronic properties, such as the distribution of electron density and the potential for charge transfer within the molecule, are also influenced by the specific halogen substituents . These properties would need to be experimentally determined for 2-Bromo-1,3-difluoro-4-iodobenzene, but insights can be drawn from related compounds.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Propiedades

IUPAC Name |

2-bromo-1,3-difluoro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWGVTORNOVLIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596882 |

Source

|

| Record name | 2-Bromo-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,3-difluoro-4-iodobenzene | |

CAS RN |

1208076-06-5 |

Source

|

| Record name | 2-Bromo-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)